Fura-2 AM: A Comprehensive Technical Guide for Intracellular Calcium Measurement
Fura-2 AM: A Comprehensive Technical Guide for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of Fura-2 acetoxymethyl ester (Fura-2 AM), a cornerstone tool for the real-time, quantitative measurement of intracellular calcium ([Ca²⁺]i). Fura-2 AM is a high-affinity, ratiometric fluorescent indicator that has been instrumental in elucidating the complex roles of calcium signaling in a myriad of cellular processes, from neurotransmission and muscle contraction to apoptosis and gene expression.[1][2] Its utility extends across basic research and is a critical component in drug discovery and development for assessing the impact of novel compounds on calcium homeostasis.[3]
Core Principles and Mechanism of Action
Fura-2 AM is the cell-permeant derivative of the fluorescent Ca²⁺ chelator Fura-2.[1][2] Its lipophilic acetoxymethyl (AM) ester groups mask the negative charges of the molecule, allowing it to readily diffuse across the plasma membrane into the cytoplasm.[1][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant and Ca²⁺-sensitive Fura-2 within the cytosol.[1][2]
The power of Fura-2 lies in its ratiometric properties.[5] Upon binding to free Ca²⁺, Fura-2 undergoes a conformational change that shifts its fluorescence excitation maximum from approximately 380 nm in the Ca²⁺-free state to around 340 nm when saturated with Ca²⁺.[1][2][5] The fluorescence emission maximum remains constant at approximately 510 nm regardless of Ca²⁺ binding.[1][2] By measuring the ratio of fluorescence intensity emitted at 510 nm when excited at 340 nm and 380 nm, a quantitative measure of [Ca²⁺]i can be obtained that is largely independent of variables such as dye concentration, cell thickness, and photobleaching.[2][5] This ratiometric approach significantly enhances the accuracy and reliability of intracellular calcium measurements compared to single-wavelength indicators.[1]
Quantitative Data and Spectral Properties
The precise spectral characteristics and binding affinity of Fura-2 are critical for experimental design and data interpretation. The following tables summarize these key quantitative parameters.
| Property | Value |
| Excitation Maximum | ~340 nm (Ca²⁺-bound), ~380 nm (Ca²⁺-free)[1][2] |
| Emission Maximum | ~510 nm[1][2] |
| Dissociation Constant (Kd) | ~145 nM[5][6] |
| Molecular Formula | C₄₄H₄₇N₃O₂₄[7] |
| Molecular Weight | 1001.86 g/mol [7] |
Experimental Protocols
Accurate and reproducible measurements with Fura-2 AM necessitate meticulous attention to experimental detail. The following protocols provide a general framework that should be optimized for specific cell types and experimental conditions.[8]
Reagent Preparation
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Fura-2 AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-2 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[7] It is recommended to prepare fresh stock solutions for each experiment; however, if storage is necessary, aliquot into tightly sealed vials and store at -20°C, protected from light and moisture, for up to a few months.[9]
-
Pluronic™ F-127 Solution: Prepare a 10-20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the lipophilic Fura-2 AM in aqueous loading buffers.[7]
-
Probenecid Stock Solution: Prepare a 25-100 mM stock solution of probenecid in a suitable buffer or DMSO. Probenecid is an organic anion transport inhibitor that can reduce the extrusion of de-esterified Fura-2 from the cell, thereby improving dye retention.[8][9]
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.2-7.4).[8] Other physiological buffers can also be used.
Cell Loading Procedure
-
Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or microplates).
-
Prepare the final loading solution by diluting the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM.[7][9]
-
Add Pluronic™ F-127 to the loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization.[9]
-
(Optional) Add probenecid to the loading solution to a final concentration of 1-2.5 mM to improve dye retention.[7]
-
Remove the cell culture medium and wash the cells gently with the loading buffer.
-
Add the final loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C.[7] The optimal loading time and temperature should be determined empirically for each cell type to ensure adequate dye loading while minimizing cytotoxicity and compartmentalization of the dye into organelles.[7][10]
-
After incubation, wash the cells 2-3 times with the loading buffer to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 30 minutes in fresh loading buffer to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[11]
Intracellular Calcium Measurement and Calibration
-
Mount the prepared cells on a fluorescence microscope or plate reader equipped with appropriate filters for Fura-2 excitation (340 nm and 380 nm) and emission (~510 nm).[1]
-
Acquire fluorescence images or intensity readings by alternating excitation between 340 nm and 380 nm while collecting the emission at 510 nm.
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (Ratio = F₃₄₀/F₃₈₀).
-
To convert the fluorescence ratio to absolute intracellular calcium concentration, the following equation, derived by Grynkiewicz et al. (1985), is used:[11]
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F₃₈₀max / F₃₈₀min)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM).[5][6]
-
R is the experimentally measured fluorescence ratio (F₃₄₀/F₃₈₀).
-
Rmin is the ratio in the absence of Ca²⁺ (determined by treating cells with a Ca²⁺ chelator like EGTA).[11]
-
Rmax is the ratio at saturating Ca²⁺ concentrations (determined by treating cells with a Ca²⁺ ionophore like ionomycin in the presence of high extracellular Ca²⁺).[11]
-
F₃₈₀max is the fluorescence intensity at 380 nm excitation in the absence of Ca²⁺.[11]
-
F₃₈₀min is the fluorescence intensity at 380 nm excitation at saturating Ca²⁺.[11]
-
Visualizing Cellular Processes with Fura-2 AM
The following diagrams, generated using Graphviz, illustrate key concepts and workflows associated with the use of Fura-2 AM.
Caption: Mechanism of Fura-2 AM loading and activation within a cell.
Caption: Experimental workflow for measuring [Ca²⁺]i using Fura-2 AM.
Caption: A representative GPCR-mediated calcium signaling pathway.
Applications in Research and Drug Development
Fura-2 AM has been instrumental in advancing our understanding of cellular physiology and pathology across numerous fields:
-
Neuroscience: It is widely used to study Ca²⁺ dynamics in neurons during processes such as synaptic transmission, plasticity, and excitotoxicity.[1]
-
Cardiovascular Research: Fura-2 AM allows for the investigation of Ca²⁺ handling in cardiomyocytes, which is crucial for understanding heart muscle contraction, arrhythmias, and the effects of cardiovascular drugs.[1]
-
Muscle Physiology: Researchers use Fura-2 AM to examine the Ca²⁺ transients that trigger muscle contraction and relaxation.[1]
-
Cell Signaling: It is a fundamental tool for dissecting signaling pathways where Ca²⁺ acts as a second messenger, such as those initiated by G protein-coupled receptors (GPCRs) and receptor tyrosine kinases.[1][10]
-
Drug Discovery: In high-throughput screening assays, Fura-2 AM is employed to identify and characterize compounds that modulate the activity of ion channels, GPCRs, and other targets that influence intracellular Ca²⁺ levels.[2][6] This aids in the discovery of novel therapeutics for a wide range of diseases.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Fura-2 AM | AAT Bioquest [aatbio.com]
- 6. biotium.com [biotium.com]
- 7. abpbio.com [abpbio.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
